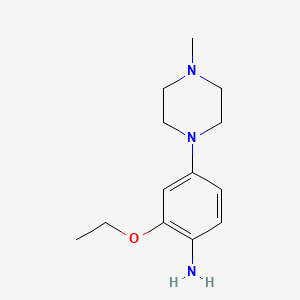![molecular formula C9H8N2O B1526744 1-(1H-ピロロ[2,3-b]ピリジン-4-イル)エタノン CAS No. 915415-16-6](/img/structure/B1526744.png)
1-(1H-ピロロ[2,3-b]ピリジン-4-イル)エタノン
概要
説明
4-ACETYL-7-AZAINDOLE is a heterocyclic compound with the molecular formula C9H8N2O. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of 4-ACETYL-7-AZAINDOLE consists of a pyrrolo[2,3-b]pyridine core with an ethanone group attached at the 4-position.
科学的研究の応用
4-ACETYL-7-AZAINDOLE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an inhibitor of specific enzymes and receptors.
作用機序
Target of Action
The primary targets of 1-(1H-Pyrrolo[2,3-B]pyridin-4-YL)ethanone are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
1-(1H-Pyrrolo[2,3-B]pyridin-4-YL)ethanone interacts with FGFRs, inhibiting their activity . This inhibition occurs when the compound binds to the receptors, preventing them from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This process results in the suppression of downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by 1-(1H-Pyrrolo[2,3-B]pyridin-4-YL)ethanone affects several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways are involved in regulating cell proliferation, migration, and angiogenesis . Therefore, the inhibition of these pathways can lead to the suppression of these biological processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The inhibition of FGFRs by 1-(1H-Pyrrolo[2,3-B]pyridin-4-YL)ethanone can lead to various molecular and cellular effects. For instance, it has been reported to inhibit cell proliferation and induce apoptosis in breast cancer cells . Additionally, it can significantly inhibit the migration and invasion of these cells .
準備方法
The synthesis of 4-ACETYL-7-AZAINDOLE typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-aminopyridine, the compound can be synthesized through a series of reactions involving acylation, cyclization, and oxidation steps . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions .
化学反応の分析
4-ACETYL-7-AZAINDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
4-ACETYL-7-AZAINDOLE can be compared with other pyrrolopyridine derivatives, such as:
1-(1H-Pyrrolo[2,3-B]pyridin-5-YL)ethanone: Similar structure but with the ethanone group at the 5-position.
1-(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-4-YL)ethanone: Contains a fluorine atom at the 5-position, which can alter its biological activity.
1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-ol: A methylated derivative with an alcohol group, showing different reactivity and applications.
The uniqueness of 4-ACETYL-7-AZAINDOLE lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
1-(1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)7-2-4-10-9-8(7)3-5-11-9/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREYCLZAMNJBSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CNC2=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



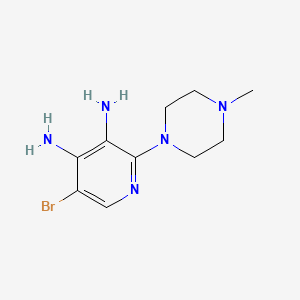
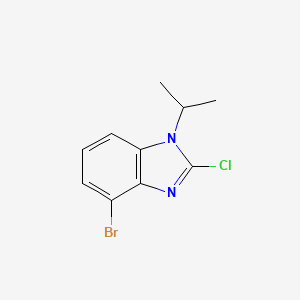


![6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1526670.png)
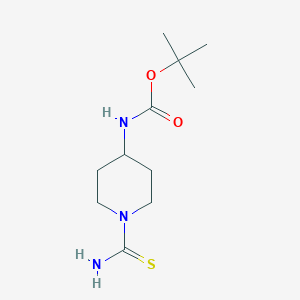

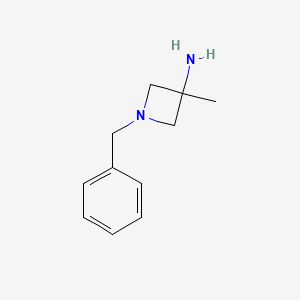
![3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane](/img/structure/B1526675.png)
![1-Ethyl-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine](/img/structure/B1526679.png)
![6-bromo-1-tert-butyl-2-ethoxy-2-methyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B1526682.png)
